molecular formula C14H20N2O3 B6086631 N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]hexanehydrazide

N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]hexanehydrazide

Cat. No.: B6086631
M. Wt: 264.32 g/mol
InChI Key: YOLMFKHRZGLOPS-XNTDXEJSSA-N
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Description

N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]hexanehydrazide is a chemical compound belonging to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-

Properties

IUPAC Name

N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-3-4-5-9-13(17)16-15-10-11-7-6-8-12(19-2)14(11)18/h6-8,10,18H,3-5,9H2,1-2H3,(H,16,17)/b15-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLMFKHRZGLOPS-XNTDXEJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NN=CC1=C(C(=CC=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)N/N=C/C1=C(C(=CC=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]hexanehydrazide can be synthesized through a condensation reaction between hexanehydrazide and 2-hydroxy-3-methoxybenzaldehyde. The reaction typically occurs in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]hexanehydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]hexanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Produces oxides of the original compound.

    Reduction: Forms hydrazine derivatives.

    Substitution: Results in substituted aromatic compounds with various functional groups.

Scientific Research Applications

N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]hexanehydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of hydrolases.

    Medicine: Explored for its antimicrobial and anticancer properties. It has shown potential in inhibiting the growth of certain cancer cell lines.

    Industry: Utilized in the synthesis of advanced materials and as a corrosion inhibitor for metals.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]hexanehydrazide involves its interaction with molecular targets such as enzymes and metal ions. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site. Additionally, its hydrazone group can interact with biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(2-methoxyphenyl)methylidene]-2-naphthohydrazide

Uniqueness

N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]hexanehydrazide is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups enhances its ability to form hydrogen bonds and interact with various molecular targets, making it a versatile compound in research and industrial applications.

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